3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Catalog No.
S682807
CAS No.
188812-95-5
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-(3,5-dichlorophenyl)propanoic Acid

CAS Number

188812-95-5

Product Name

3-amino-3-(3,5-dichlorophenyl)propanoic Acid

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propanoic acid

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

MQEZPQHIAIRXQC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2C_9H_9Cl_2NO_2 and a molecular weight of approximately 234.08 g/mol. It features an amino group and a dichlorophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems and enzymes .

  • Oxidation: The amino group can be oxidized to form oximes or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The dichlorophenyl group can undergo reduction to yield less chlorinated derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups through nucleophilic substitution reactions, often using sodium hydroxide or alkyl halides as reagents .

Major Products Formed

  • Oxidation: Nitro derivatives.
  • Reduction: Dechlorinated derivatives.
  • Substitution: Hydroxyl or alkyl-substituted derivatives.

Research indicates that 3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential anti-inflammatory and anticancer properties. The compound's mechanism of action involves binding to specific enzymes and receptors, inhibiting their activity and leading to various biological effects .

The synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid typically follows these steps:

  • Formation of Intermediate: Reacting 3,5-dichlorobenzaldehyde with nitromethane produces 3,5-dichlorophenyl-2-nitropropene.
  • Reduction: This intermediate is then reduced to 3,5-dichlorophenyl-2-nitropropane.
  • Hydrolysis: Finally, hydrolysis of the nitro compound yields the desired product.

While laboratory methods are well-documented, industrial production methods are less common but generally follow similar procedures with optimizations for scale and purity .

The applications of 3-amino-3-(3,5-dichlorophenyl)propanoic acid span various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for interactions with biological systems and potential therapeutic effects.
  • Medicine: Explored for anti-inflammatory and anticancer properties.
  • Industry: Used in developing new materials and chemical processes .

Studies have focused on the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various enzymes and receptors. Its ability to inhibit enzyme activity suggests potential therapeutic benefits in treating conditions associated with inflammation and cancer. Ongoing research aims to elucidate the specific molecular targets of this compound and its efficacy in biological systems .

Several compounds share structural similarities with 3-amino-3-(3,5-dichlorophenyl)propanoic acid:

Compound NameStructural FeaturesUnique Aspects
3-(3,5-Dichlorophenyl)propionic acidLacks amino group; contains only propionic acid backboneSimpler structure; different biological activity
3-[(3,5-Dichlorophenyl)amino]propanoic acidSimilar amino group; different positioningMay exhibit distinct pharmacological properties
JPH203 hydrochlorideContains additional functional groupsPotentially broader therapeutic applications

The uniqueness of 3-amino-3-(3,5-dichlorophenyl)propanoic acid lies in its combined amino and dichlorophenyl functionalities, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

-0.7

Dates

Modify: 2023-08-15

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